3-(1-Naphthyloxy)azetidine chemical structure and properties
3-(1-Naphthyloxy)azetidine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Naphthyloxy)azetidine is a distinct chemical entity characterized by an azetidine ring linked to a naphthalene moiety through an ether bond at the naphthalene's 1-position. While its structural isomer, 3-(2-Naphthyloxy)azetidine, has been more extensively documented, this guide focuses on the available technical information for the 1-naphthyloxy isomer, providing insights into its chemical structure, properties, and the general synthetic strategies applicable to this class of compounds. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates.[1]
Chemical Structure and Properties
The fundamental structure of 3-(1-Naphthyloxy)azetidine comprises a four-membered saturated nitrogen-containing heterocycle (azetidine) bonded to a naphthyloxy group at the 3-position of the azetidine ring. The specific isomer discussed herein features the ether linkage at the alpha-position of the naphthalene ring.
Table 1: Chemical and Physical Properties of 3-(1-Naphthyloxy)azetidine
| Property | Value | Source |
| CAS Number | 782433-54-9 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-(1-Naphthyloxy)azetidine is not extensively reported in readily accessible scientific literature, its synthesis can be logically inferred from established methods for analogous compounds, primarily through a Williamson ether synthesis. This approach involves the reaction of a suitable azetidine precursor with 1-naphthol.
General Synthetic Workflow
The synthesis of 3-(1-Naphthyloxy)azetidine can be conceptualized as a two-step process, starting from a readily available precursor.
Caption: General workflow for the synthesis of 3-(1-Naphthyloxy)azetidine.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on general methodologies for the synthesis of related azetidine derivatives and should be adapted and optimized for the specific synthesis of 3-(1-Naphthyloxy)azetidine.
Step 1: Synthesis of a Protected Azetidin-3-ol Precursor
A common precursor for 3-substituted azetidines is a protected form of azetidin-3-ol. For instance, N-benzhydryl-azetidin-3-ol can be synthesized from epichlorohydrin and benzhydrylamine.
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Materials: Epichlorohydrin, benzhydrylamine, methanol.
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Procedure:
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Dissolve benzhydrylamine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add epichlorohydrin dropwise to the solution at room temperature.
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After the addition is complete, heat the mixture to reflux and maintain for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Step 2: Williamson Ether Synthesis
This step involves the coupling of the azetidin-3-ol precursor with 1-naphthol. A protecting group on the azetidine nitrogen is typically necessary.
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Materials: Protected azetidin-3-ol, 1-naphthol, sodium hydride (NaH), anhydrous dimethylformamide (DMF).
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Procedure:
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To a stirred suspension of sodium hydride in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-naphthol in anhydrous DMF dropwise at 0 °C.
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Allow the mixture to stir at room temperature for approximately 30 minutes to form the sodium naphthalen-1-olate.
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Add a solution of the protected azetidin-3-ol in anhydrous DMF to the reaction mixture.
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Heat the reaction mixture and monitor its progress by TLC.
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After the reaction is complete, quench it by the slow addition of water at 0 °C.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Step 3: Deprotection (if necessary)
If a protecting group was used on the azetidine nitrogen, a final deprotection step is required. The choice of deprotection method depends on the protecting group used (e.g., hydrogenolysis for a benzyl or benzhydryl group).
Biological Activity and Signaling Pathways
There is currently a lack of specific biological data and described signaling pathways for 3-(1-Naphthyloxy)azetidine in the public domain. However, the broader class of azetidine-containing compounds is known to exhibit a wide range of pharmacological activities. Furthermore, naphthalene moieties are present in numerous biologically active compounds, often contributing to receptor binding and pharmacokinetic properties.
Given the structural similarities to other bioactive molecules, 3-(1-Naphthyloxy)azetidine could potentially be investigated for activities in areas such as:
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Neurotransmitter Receptor Modulation: The rigid azetidine core can serve as a scaffold to present the naphthyloxy group to various receptors in the central nervous system.
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Enzyme Inhibition: The naphthalene group could interact with hydrophobic pockets of enzymes, while the azetidine nitrogen could form hydrogen bonds.
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Antimicrobial or Antiviral Activity: Many heterocyclic compounds containing aromatic moieties exhibit such properties.
Further research is required to elucidate the specific biological targets and mechanisms of action of 3-(1-Naphthyloxy)azetidine.
Conclusion
3-(1-Naphthyloxy)azetidine is a chemical compound with potential for applications in drug discovery and medicinal chemistry. While specific experimental data for this isomer is sparse, its synthesis can be approached through established chemical methodologies. This guide provides a foundational understanding of its structure and a logical synthetic pathway. The lack of biological data highlights an opportunity for further research to explore the pharmacological profile of this compound and its potential as a lead structure in various therapeutic areas. The detailed protocols provided are based on established chemical principles and serve as a starting point for its synthesis and subsequent investigation.
